Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-11-5-3-10(4-6-11)8-17-13-7-14(16)18-9-12(13)15(19)21-2/h3-7,9H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFZYUTUGVXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-difluoropyridine and a suitable amine.
Introduction of the Methoxybenzylamino Group: This step involves the nucleophilic substitution reaction where the methoxybenzylamine is introduced to the pyridine ring.
Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the methoxybenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research is ongoing to determine the efficacy of this compound in various cancer models.
2. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although detailed studies are needed to confirm this hypothesis.
3. Neurological Applications
Research into neuroprotective effects suggests that this compound may have implications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a valuable candidate for drug development in conditions such as Alzheimer's disease and Parkinson's disease.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into polymer matrices can enhance the performance and efficiency of these devices.
2. Polymer Chemistry
This compound can be utilized as a building block in the synthesis of functional polymers. Its reactivity allows for the creation of copolymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of tumor growth in vitro; further studies required for in vivo efficacy. |
| Study B | Antimicrobial | Effective against Gram-positive bacteria; mechanism under investigation. |
| Study C | Neurological | Exhibited neuroprotective effects in cellular models; potential for Alzheimer's treatment. |
| Study D | Organic Electronics | Improved efficiency in OLED devices when incorporated into polymer blends. |
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Substituent Variations
The compound is part of a broader class of fluorinated pyridine carboxylates. Key structural analogues include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Purity |
|---|---|---|---|---|---|
| Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate | C₁₅H₁₅FN₂O₃ | 290.30 | 4: Benzylamino, 6: F | 2187435-47-6 | N/A |
| Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate | C₉H₁₁FN₂O₂ | 198.20 | 4: Ethylamino, 6: F | 2187435-18-1 | 95% |
| Methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate | C₉H₁₁FN₂O₂ | 198.20 | 2: F, 6: Ethylamino | 210697-18-0 | 95% |
| Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₂₂H₁₆F₃N₃O₃ | 427.40 | Complex heterocyclic substituents | N/A | N/A |
Key Observations :
Fluorine position: Shifting fluorine from the 6-position (target compound) to the 2-position (QV-8225) alters electronic properties. Fluorine at the 6-position may exert a stronger electron-withdrawing effect on the pyridine ring, influencing reactivity and intermolecular interactions .
Molecular Weight and Solubility: The target compound’s higher molecular weight (290.30 vs. 198.20 for ethylamino derivatives) suggests reduced solubility in polar solvents, though the methoxybenzyl group could improve lipophilicity for membrane permeability .
Crystallographic Considerations: Structural studies of such compounds often employ programs like SHELXL for small-molecule refinement . The benzylamino group’s conformational flexibility may lead to diverse crystal packing motifs compared to rigid ethylamino analogues .
Hydrogen Bonding and Supramolecular Interactions
- The amino (-NH-) and ester (-COOCH₃) groups in the target compound facilitate hydrogen bonding, critical for crystal engineering and molecular recognition. In contrast, ethylamino derivatives (e.g., HA-8145) lack the methoxybenzyl group’s ability to participate in CH-π or van der Waals interactions .
- Graph set analysis (as per Etter’s rules) could further classify hydrogen-bonding patterns in these compounds, with the target compound likely forming more complex networks due to its multifunctional groups .
Biological Activity
Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate (CAS No. 2187435-47-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activities, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 6-fluoro-4-((4-methoxybenzyl)amino)nicotinate
- Molecular Formula : C15H15FN2O3
- Molecular Weight : 290.29 g/mol
- Purity : Typically ≥95% .
The compound features a pyridine ring substituted with a fluorine atom and an amino group linked to a methoxybenzyl moiety, which contributes to its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Binding : The methoxybenzyl group may enhance binding affinity to certain receptors, influencing neurotransmitter activity or hormonal responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound.
- Case Study : A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, inhibiting cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Apoptosis induction |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Findings : In vitro tests revealed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Penicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity profiles:
- Acute Toxicity : Studies indicate low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.
- Long-term Effects : Further research is required to evaluate chronic exposure effects and potential carcinogenicity.
Q & A
What are the typical synthetic routes for Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
The compound is synthesized via multi-step reactions, often involving condensation, cyclization, and functional group modifications. A common approach includes:
- Step 1 : Condensation of fluorinated pyridine precursors (e.g., 6-fluoropyridine derivatives) with 4-methoxybenzylamine under basic conditions to introduce the benzylamino group .
- Step 2 : Carboxylation at the 3-position using palladium-catalyzed alkoxycarbonylation, as demonstrated in analogous pyridine derivatives (e.g., methyl 2-bromo-6-methyl-pyridine-4-carboxylate synthesis) .
Optimization Tips : - Use catalysts like Pd(PPh₃)₄ for carboxylation to improve yield.
- Monitor reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or toluene) to minimize side reactions .
What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Basic Research Question
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 8.2–8.5 ppm (pyridine H), δ 4.5–4.7 ppm (N–CH₂–Ar), and δ 3.8–3.9 ppm (methoxy group) .
- ¹³C NMR : Confirm the carboxylate carbonyl at ~165–170 ppm and fluorinated pyridine carbons at ~150–160 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C–F (~1200 cm⁻¹) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
How can researchers address challenges in regioselective fluorination during synthesis?
Advanced Research Question
Regioselective fluorination in pyridine systems is critical but challenging due to competing substitution pathways. Strategies include:
- Directing Groups : Use temporary protecting groups (e.g., Boc on the amino group) to steer fluorination to the 6-position .
- Metal-Mediated Reactions : Employ Cu(I) or Pd(0) catalysts to enhance selectivity, as seen in similar trifluoromethylpyridine syntheses .
- Post-Functionalization : Introduce fluorine via halogen-exchange (Halex) reactions on pre-synthesized bromo/chloro intermediates .
How should conflicting spectroscopic or crystallographic data be resolved for structural confirmation?
Advanced Research Question
Data contradictions may arise from tautomerism or crystallographic disorder. Solutions include:
- X-ray Crystallography : Resolve ambiguity by determining single-crystal structures, as done for analogs like 2-(4-methoxyphenoxy)-6-methyl-3-oxopyran derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies .
- Dynamic NMR : Detect tautomeric equilibria by variable-temperature studies, particularly if amino or carbonyl groups exhibit mobility .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
Stability is influenced by moisture, light, and temperature:
- Storage Recommendations :
- Degradation Signs : Monitor via HPLC for new peaks (hydrolysis products) or color changes (oxidation) .
What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
Focus on modifying key moieties:
- Amino Group : Replace 4-methoxybenzyl with substituted benzylamines (e.g., 4-fluoro or 4-nitro) to assess electronic effects .
- Fluorine Position : Synthesize 5-fluoro or 2-fluoro isomers to study steric vs. electronic impacts on bioactivity .
- Ester Group : Hydrolyze to the carboxylic acid or convert to amides for solubility/pharmacokinetic studies .
How can researchers mitigate low yields in large-scale syntheses of this compound?
Advanced Research Question
Scale-up challenges often relate to purification and exothermic reactions:
- Process Optimization :
- Quality Control : Implement in-situ FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .
What computational methods are suitable for predicting the reactivity or binding affinity of this compound?
Advanced Research Question
Leverage molecular modeling tools:
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks .
- MD Simulations : Assess stability in solvent environments (e.g., water/DMSO) to guide formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
